molecular formula C9H7BrO4 B1330237 (6-Bromo-1,3-benzodioxol-5-yl)acetic acid CAS No. 5470-14-4

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Cat. No.: B1330237
CAS No.: 5470-14-4
M. Wt: 259.05 g/mol
InChI Key: OEKSRUJGTGXBMM-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is an organic compound with the molecular formula C9H7BrO4 It is characterized by a bromine atom attached to a benzodioxole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid typically involves the bromination of 1,3-benzodioxole followed by the introduction of an acetic acid group. One common method includes the bromination of 1,3-benzodioxole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The resulting brominated intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzodioxole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrogenated benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
Research indicates that (6-Bromo-1,3-benzodioxol-5-yl)acetic acid exhibits notable antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. The compound's ability to scavenge free radicals can potentially mitigate cellular damage associated with various pathologies, including neurodegenerative disorders and cardiovascular diseases.

1.2 Antimicrobial and Anticancer Activities
Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties. These activities are attributed to the compound's structural characteristics, which allow it to interact with biological targets such as enzymes and receptors involved in cell proliferation and immune responses. Further investigations are necessary to elucidate these interactions and their implications for drug design.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including the bromination of benzodioxole derivatives followed by acetic acid functionalization. Various synthetic methodologies have been developed to optimize yield and purity, enabling the production of this compound for further research applications .

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Bromo-1,3-benzodioxoleContains a bromine atom on the benzodioxole ringPotential antioxidant activity
6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo...Fused heterocyclic structureAntioxidant properties
4-{2-[6-bromo-1,3-benzodioxol-5-yl)methyl]-...Contains tetrazole moietyAntimicrobial activity

The uniqueness of this compound lies in its combination of a brominated benzodioxole structure with an acetic acid group, which may confer distinct reactivity and biological properties compared to similar compounds.

Material Science Applications

In material science, this compound can be utilized in the development of novel materials due to its unique chemical properties. The compound's reactivity allows it to participate in polymerization reactions or serve as a precursor for creating functionalized polymers with specific properties tailored for applications in electronics or coatings.

Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial for assessing its therapeutic potential. Initial findings suggest that it may interact with enzymes or receptors involved in oxidative stress pathways. Techniques such as molecular docking and binding assays are essential for clarifying these interactions and their implications for drug design.

Mechanism of Action

The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and benzodioxole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-acetic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Bromo-1,3-benzodioxole: Lacks the acetic acid group, affecting its solubility and biological activity.

    5-Bromo-1,3-benzodioxole: Similar structure but with the bromine atom in a different position, leading to different chemical properties.

Uniqueness

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties

Biological Activity

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound features a brominated benzodioxole moiety attached to an acetic acid functional group. The presence of the bromine atom at the 6-position enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism and activation of procarcinogens.
  • Antioxidant Activity : Studies suggest that it possesses significant antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases.
  • Antimicrobial and Anticancer Properties : Preliminary research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities, although further studies are needed to fully elucidate these effects.

Biological Activity Overview

The table below summarizes the key biological activities associated with this compound:

Activity Description
AntioxidantExhibits properties that may protect cells from oxidative damage.
AntimicrobialPotential to inhibit the growth of various microbial strains.
AnticancerInvestigated for effects on cancer cell lines; requires more extensive research.
Enzyme InhibitionInhibits CYP1A2, affecting drug metabolism.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Studies : Research indicates that this compound can scavenge free radicals and reduce oxidative stress markers in vitro. Its structural features allow it to interact effectively with reactive oxygen species (ROS).
  • Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Cancer Research : Initial investigations into the anticancer potential show promise in various cancer cell lines. The compound appears to induce apoptosis and inhibit proliferation in certain types of cancer cells, warranting further exploration into its therapeutic applications.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capabilities of this compound, researchers found that it significantly reduced lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent response, suggesting potential for use in preventing oxidative damage in vivo.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis markers such as caspase activation. These findings highlight its potential as a chemotherapeutic agent.

Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-3-8-7(13-4-14-8)1-5(6)2-9(11)12/h1,3H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKSRUJGTGXBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282512
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-14-4
Record name NSC26263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26263
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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